BenchChemオンラインストアへようこそ!

tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Muscarinic M4 agonists Biocatalysis Asymmetric synthesis

tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2165563-31-3) is a single-enantiomer spirocyclic building block characterized by a rigid azaspiro[3.4]octane core incorporating an oxygen heteroatom, a Boc-protected azetidine, and a (7S)-configured secondary alcohol. This compound belongs to a privileged class of 5-oxa-2-azaspiro[3.4]octane modules first synthesized by Carreira and co-workers to expand the palette of three-dimensional scaffolds for medicinal chemistry.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 2165563-31-3
Cat. No. B2554175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS2165563-31-3
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyPWCXTAYTSYDZTN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Chiral Spirocyclic Building Block for CNS Drug Discovery


tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2165563-31-3) is a single-enantiomer spirocyclic building block characterized by a rigid azaspiro[3.4]octane core incorporating an oxygen heteroatom, a Boc-protected azetidine, and a (7S)-configured secondary alcohol. This compound belongs to a privileged class of 5-oxa-2-azaspiro[3.4]octane modules first synthesized by Carreira and co-workers to expand the palette of three-dimensional scaffolds for medicinal chemistry [1]. Its stereochemically defined architecture is crucial for programs targeting muscarinic receptors, where the (S)-configuration has been specifically employed as a key intermediate in the synthesis of selective M4 agonists [2]. The compound is supplied at purities of ≥97% by specialized chemical vendors, with recommended storage at 2–8°C .

Why Replacing tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with the Racemate or Regioisomer Compromises CNS Drug Discovery


The substitution of this single (S)-enantiomer with its racemate (CAS 1408074-46-3) or (R)-enantiomer (CAS 1453316-08-9) directly undermines the efficiency and outcome of asymmetric drug discovery. In the synthesis of selective M1/M4 muscarinic agonists, the use of racemic intermediates necessitates late-stage chiral chromatographic separation, which increases material requirements and significantly slows the 'design, make, test, analyze' cycle [1]. Furthermore, the (7S)-hydroxy configuration provides a specific exit vector for downstream derivatization that differs from the 8-hydroxy regioisomer (CAS 1453315-99-5), leading to fundamentally different spatial presentation of pharmacophores [2]. The inherent conformational constraint of the (S)-enantiomer is not replicated by achiral or differently substituted spirocycles, making it a non-fungible chemical input for programs requiring stereochemically pure, three-dimensional building blocks.

Quantitative Differentiation Evidence for tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Against Closest Analogs


Stereochemical Configuration: (S)-Enantiomer is the Required Substrate for Biocatalytic M4 Agonist Synthesis

In the development of a chiral route toward selective M1/M4 muscarinic agonists, researchers explicitly required enantiomerically pure spirocyclic intermediates to avoid racemic synthesis and subsequent time-consuming chiral separation. The (S)-configured spirocyclic building block was essential to establish the correct stereochemistry in clinical candidates. Replacing it with the racemate introduces an enantiomeric impurity that must be separated, while the (R)-enantiomer leads to the incorrect stereoisomer of the final agonist [1]. The racemic route was reported to 'increase the material requirements for compound synthesis as well as slowed the design, make, test, analyze cycle' [1].

Muscarinic M4 agonists Biocatalysis Asymmetric synthesis

Functional Handle Position: Regiochemical Differentiation from the 8-Hydroxy Isomer

The 5-oxa-2-azaspiro[3.4]octane scaffold designed by Carreira and co-workers includes modules with variable functional group placement (7- and 8-positions) to generate diverse exit vectors. The (7S)-hydroxy compound provides a spatial orientation of the alcohol handle that is distinct from the 8-hydroxy regioisomer (CAS 1453315-99-5) [1]. Specifically, the 7-hydroxy group is positioned on the tetrahydrofuran ring, whereas the 8-hydroxy group resides on the azetidine ring, leading to fundamentally different geometries for subsequent derivatization. This regiochemical difference is critical in medicinal chemistry campaigns where the three-dimensional presentation of functional groups determines target binding and selectivity.

Spirocyclic building blocks Exit vector diversity Structure-activity relationships

Purity Benchmark: Commercial Supply Consistency at 97%+ Compared to Lower-Grade Analogs

The target (S)-enantiomer is commercially available from multiple specialist vendors at a minimum purity of 97% (AChemBlock) or 98% (Aladdin, MolCore), which is a critical specification for reproducible medicinal chemistry . In contrast, the racemic mixture (CAS 1408074-46-3) and some other spirocyclic analogs are often offered at lower specifications (e.g., 95% for the racemate from AK Scientific) . The higher certified purity reduces the risk of confounding results from impurities in downstream biological assays.

Chemical procurement Building block purity Quality control

Conformational Rigidity and Physicochemical Profile Differentiate the Spirocyclic Core from Monocyclic Alternatives

The 5-oxa-2-azaspiro[3.4]octane core provides a conformationally constrained scaffold with a calculated XLogP3-AA of 0.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 [1]. This profile is distinct from simpler monocyclic azetidine or tetrahydrofuran building blocks that lack the spiro junction and possess greater conformational flexibility. Carreira et al. designed these spirocycles explicitly to offer 'tailored module scaffolds' with 'specific molecular topologies' to promote selectivity among biological targets, a feature not achievable with flexible linear or monocyclic analogs [2].

Conformational constraint Physicochemical properties Drug-likeness

Optimal Procurement Scenarios for tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Based on Verified Evidence


Stereochemically Pure Intermediate for M1/M4 Muscarinic Agonist Synthesis

The (S)-enantiomer is the required input for biocatalytic and asymmetric synthetic routes leading to selective M4 receptor agonists, as demonstrated by Thomson et al. (2023). Procuring the single enantiomer eliminates the need for in-house chiral separation, accelerating medicinal chemistry timelines [1].

Chiral Building Block for Fragment-Based Drug Discovery with Defined Exit Vectors

As a member of the Carreira spirocyclic module collection, this compound provides a rigid, three-dimensional scaffold with a (7S)-hydroxy handle specifically positioned for diversification. It enables the construction of compound libraries with precise spatial orientation, a key requirement for fragment-based screening against CNS targets [2].

High-Purity Starting Material for Reproducible Structure-Activity Relationship (SAR) Studies

With a commercial purity specification of 97–98%, this compound is suited for SAR campaigns where impurity-driven assay variability must be minimized. The defined impurity profile supports consistent data generation across multiple synthetic batches .

Quote Request

Request a Quote for tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.